N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSNKSTEDEQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of an oxazolidinone derivative with a piperonyl compound under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential antibacterial and antifungal properties due to the presence of the oxazolidinone ring.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, leveraging its structural similarity to known antibiotics.
Wirkmechanismus
The mechanism of action of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone-based antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The target compound’s 4-bromobenzenesulfonyl group distinguishes it from ICD and QOD, which lack sulfonyl moieties. This group may enhance binding to sulfhydryl enzymes (e.g., cysteine proteases) via covalent interactions .
- Unlike thiadiazole derivatives (e.g., 8a), the target compound avoids planar heterocycles, possibly reducing intercalation-driven toxicity .
Yield and Purity Considerations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling the benzodioxolylmethyl amine with a 4-bromobenzenesulfonyl-oxazolidine precursor via amidation. Key steps include:
- Step 1 : Activation of the oxalamide intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm; sulfonyl group at δ 7.8–8.1 ppm) .
Q. How is the molecular structure of this compound characterized, and what tools are essential for confirmation?
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfonyl-oxazolidine linkage (S–O bond ~1.43 Å) and benzodioxole planarity.
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) validate electronic properties and predict reactive sites (e.g., sulfonyl group as an electrophilic center) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against serine proteases or kinases (e.g., IC determination via fluorogenic substrates).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls .
- Data Interpretation : Cross-validate activity with structural analogs (e.g., replacing 4-bromophenyl with methoxy groups) to identify SAR trends .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution :
- Standardize protocols (e.g., fixed ATP at 1 mM, pH 7.4 buffer).
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
- Statistical Tools : Apply ANOVA to compare inter-laboratory variability .
Q. What strategies optimize the synthetic yield of the sulfonyl-oxazolidine intermediate?
- Reaction Optimization :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM (dry) | 75% → 88% |
| Catalyst | DMAP (5 mol%) | 70% → 82% |
| Temperature | 0°C → RT | Reduced side products |
- Mechanistic Insight : The sulfonation step benefits from slow addition of 4-bromobenzenesulfonyl chloride to avoid dimerization .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., falcipain-2 for antimalarial activity ). Key interactions:
- Sulfonyl group forms hydrogen bonds with Arg86.
- Benzodioxole π-stacks with Tyr75.
Q. What analytical techniques resolve structural ambiguities in derivatives?
- Advanced NMR : F NMR (if fluorine substituents) or HSQC to assign quaternary carbons.
- Mass Spectrometry : High-resolution ESI-MS to distinguish isomers (e.g., sulfonyl vs. sulfonamide regioisomers) .
Key Research Gaps
- Metabolic Stability : No data on hepatic microsome stability or CYP450 interactions.
- In Vivo Efficacy : Limited pharmacokinetic studies (e.g., bioavailability in rodent models).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
